![molecular formula C19H15NO3 B14410331 3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl CAS No. 87740-03-2](/img/structure/B14410331.png)
3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl is an organic compound that features a biphenyl core with a methoxy group attached to one of the phenyl rings and a nitrophenyl group attached to the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl typically involves the reaction of 3-nitrobenzyl chloride with 1,1’-biphenyl-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Reduction: 3-[(3-Aminophenyl)methoxy]-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Coupling: Extended biphenyl structures with additional aromatic rings or functional groups.
Scientific Research Applications
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Nitrophenyl)methoxy]-1,1’-biphenyl
- 3-[(3-Nitrophenyl)methoxy]-2,2’-biphenyl
- 3-[(3-Nitrophenyl)methoxy]-4,4’-biphenyl
Uniqueness
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl is unique due to the specific positioning of the nitro and methoxy groups, which influence its reactivity and interaction with other molecules. This compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
CAS No. |
87740-03-2 |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
1-nitro-3-[(3-phenylphenoxy)methyl]benzene |
InChI |
InChI=1S/C19H15NO3/c21-20(22)18-10-4-6-15(12-18)14-23-19-11-5-9-17(13-19)16-7-2-1-3-8-16/h1-13H,14H2 |
InChI Key |
QAEDPWDWBWBAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


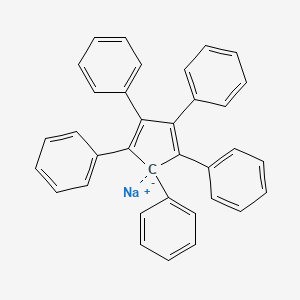
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
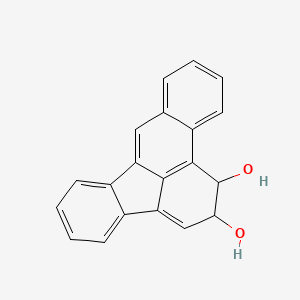

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
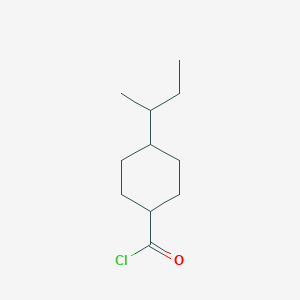
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
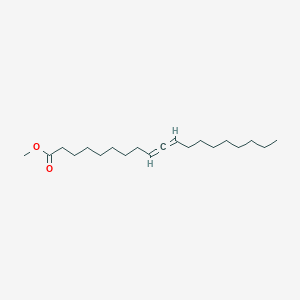
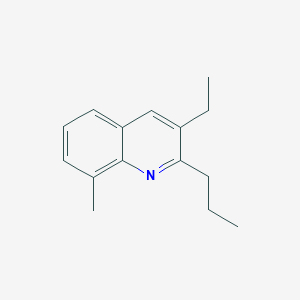
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
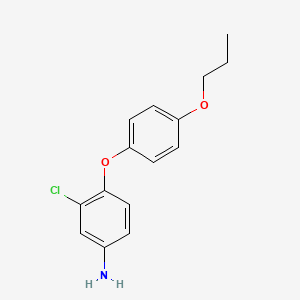
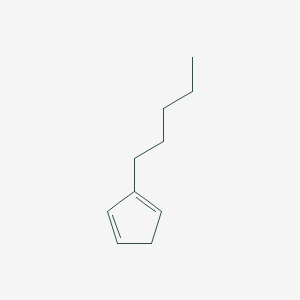

![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
